5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C9H6N4O2. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid typically involves the reaction of methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate with iodomethane . This reaction is carried out under specific conditions to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a kinase inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes, leading to various biological effects. This inhibition can result in cell cycle arrest and apoptosis, particularly in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
- 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine
- 7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid .
Uniqueness
5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its cyano and carboxylic acid groups make it particularly versatile for various chemical reactions and biological interactions .
Properties
Molecular Formula |
C9H6N4O2 |
---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
5-cyano-7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H6N4O2/c1-13-3-5(2-10)6-7(9(14)15)11-4-12-8(6)13/h3-4H,1H3,(H,14,15) |
InChI Key |
WNBVEFRNQULLPT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)C(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.